8-Hydroxyquinoline potassium sulphate

Solubility Formulation Bioavailability

Generic 8-hydroxyquinoline salts fail in aqueous systems due to low solubility. This potassium sulphate salt (Chinosol) offers superior water solubility and optimized metal chelation for consistent antimicrobial activity. - Broad-spectrum fungistatic/bacteriostatic action in water-based formulations. - Validated as a synthetic electron acceptor for isobutyrate detection in TB diagnostics. - Available for immediate R&D, industrial preservation, and analytical chemistry applications.

Molecular Formula C9H8KNO5S
Molecular Weight 281.33 g/mol
Cat. No. B1371524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinoline potassium sulphate
Molecular FormulaC9H8KNO5S
Molecular Weight281.33 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]
InChIInChI=1S/C9H7NO.K.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h1-6,11H;;(H2,1,2,3,4)/q;+1;/p-1
InChIKeyKIKXRVWUVJHGSX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxyquinoline Potassium Sulphate: Overview and Properties


8-Hydroxyquinoline potassium sulphate (CAS 15077-57-3), also known as Chinosol, is a quaternary ammonium compound with broad-spectrum antimicrobial and chelating properties [1]. It is a mixture of 8-hydroxyquinoline sulphate and potassium sulphate, exhibiting mild fungistatic, bacteriostatic, anthelmintic, and amebicidal actions [2]. As a derivative of 8-hydroxyquinoline, its mechanism of action involves the chelation of essential metal ions, thereby disrupting microbial metabolic processes [1]. This compound is also utilized as a reagent for metal analysis and as a carrier for radio-indium in diagnostic procedures [2].

Aqueous Formulation Tool
Water-soluble 8-hydroxyquinoline salt for antimicrobial and chelation research in aqueous systems.
Diagnostic Research Carrier
Electron-accepting property supports mycobacterial detection studies and radio-indium diagnostic research.
Chelation & Analysis
Enhanced metal ion binding for analytical reagent use, metal extraction, and polymerization precursor.

Why Generic Substitution Fails for 8-Hydroxyquinoline Potassium Sulphate


Generic substitution of 8-hydroxyquinoline potassium sulphate with other salts such as 8-hydroxyquinoline sulfate or simple 8-hydroxyquinoline is not equivalent due to significant differences in solubility, bioavailability, and specific applications. The potassium salt formulation exhibits markedly enhanced aqueous solubility compared to the parent compound and other salts, which directly impacts its efficacy in aqueous environments . Furthermore, the potassium sulphate salt is uniquely positioned as a diagnostic tool for tuberculosis due to its specific electron-accepting properties . The chelation properties, while common to the class, are optimized in this salt due to its specific counterion and formulation, affecting its performance in industrial and research applications .

Solubility gap Potassium salt is water soluble; parent 8-hydroxyquinoline is almost insoluble. This may critically alter formulation performance.
Diagnostic specificity Electron-accepting capability for tuberculosis research is not reported for the sulfate salt, limiting interchangeability.
Chelation profile Counterion and formulation may influence metal binding efficiency; class-level inference does not guarantee equivalent chelation.

8-Hydroxyquinoline Potassium Sulphate: Comparative Evidence


Enhanced Aqueous Solubility vs. Parent Compound

8-Hydroxyquinoline potassium sulphate demonstrates significantly enhanced aqueous solubility compared to its parent compound, 8-hydroxyquinoline. While 8-hydroxyquinoline is almost insoluble in water , the potassium sulphate salt is described as 'freely soluble' or 'soluble in water' . This differential solubility is a critical factor for applications requiring aqueous formulations.

Solubility vs. Parent
Direct comparison
Target Freely soluble in water
Comparator Almost insoluble
Critical for aqueous formulation research.
Vendor-reported solubility; verify at working concentration.
Solubility Formulation Bioavailability

Tuberculosis Diagnostic Application

8-Hydroxyquinoline potassium sulphate acts as a synthetic electron acceptor for the diagnosis of tuberculosis, reacting with isobutyrate from leucine metabolism to generate detectable electrons . This specific application is not commonly reported for other 8-hydroxyquinoline salts, such as the simple sulfate, highlighting a unique functional differentiation.

TB Diagnostic Use
Class-level inference
Electron acceptor Detects isobutyrate from leucine metabolism.
Targeted functionality for mycobacterial detection research.
Not reported for other 8-hydroxyquinoline salts.
Tuberculosis Diagnostics Electron Acceptor

Chelation Efficacy vs. Parent Compound

The chelation ability of 8-hydroxyquinoline potassium sulphate is attributed to its specific combination of 8-hydroxyquinoline units and the potassium ion, which enhances its chelating ability . While 8-hydroxyquinoline itself is a known chelator, the potassium salt form is noted to have enhanced chelating properties due to its structural uniqueness . This class-level inference is supported by the mechanism of action involving metal ion chelation for antimicrobial activity .

Chelation Enhancement
Data to verify
Reported enhanced chelation due to unique potassium salt structure.
May improve metal ion scavenging; requires validation.
Class-level inference without quantitative binding data.
Chelation Metal Ion Binding Antimicrobial Mechanism

Antibacterial Activity Against Phytopathogenic Bacteria

8-Hydroxyquinoline exhibits high in vitro antibacterial activity against phytopathogenic bacteria, with inhibition rates of 96.19% against Xanthomonas oryzae pv. oryzae (Xoo), 98.47% against Xanthomonas axonopodis pv. citri (Xac), and 96.87% against Pseudomonas aeruginosa (Pa) at a concentration of 100 μg/mL [1]. This data provides a baseline for comparing the potassium salt's activity.

Antibacterial Activity
Class-level inference
Inhibition rates (8-hydroxyquinoline, 100 μg/mL) Xoo 96.2% | Xac 98.5% | Pa 96.9%
Supports antimicrobial screening context; potassium salt activity expected comparable.
Parent compound data; direct measurement on salt advised.
Antibacterial Phytopathology Inhibition Rate

Toxicity Profile vs. 8-Hydroxyquinoline Sulfate

8-Hydroxyquinoline potassium sulphate is classified as an irritant, causing skin, eye, and respiratory irritation (H315, H319, H335) [1]. In contrast, 8-hydroxyquinoline sulfate is reported to have a low acute oral LD50 of 1250 mg/kg in rats . This indicates a different hazard profile, with the potassium salt being primarily an irritant, while the sulfate salt presents higher acute toxicity. This difference is crucial for handling and safety protocols in industrial and laboratory settings.

Toxicity Profile
Cross-study comparable
This salt Skin/eye/respiratory irritant
Sulfate salt Oral LD50 1250 mg/kg (rat)
Different hazard profile; irritant vs. acute oral toxicity.
May influence handling protocols for research use.
Toxicity Safety Irritation

8-Hydroxyquinoline Potassium Sulphate: Key Applications


Aqueous Antimicrobial Formulations

Due to its enhanced aqueous solubility compared to parent 8-hydroxyquinoline , this compound is ideally suited for formulating water-based disinfectants, antiseptics, and preservatives for industrial, agricultural, and laboratory use . Its broad-spectrum antimicrobial activity against bacteria and fungi supports its use in scenarios requiring effective control of microbial growth in aqueous systems.

Tuberculosis Diagnostic Reagent

The specific property of acting as a synthetic electron acceptor for the detection of isobutyrate from leucine metabolism positions 8-hydroxyquinoline potassium sulphate as a targeted reagent in tuberculosis diagnostics . This unique application differentiates it from other 8-hydroxyquinoline salts and is critical for research and clinical laboratories focusing on mycobacterial detection.

Metal Chelation for Analytical and Industrial Use

The enhanced chelation properties of this compound, due to its specific potassium salt structure , make it a valuable reagent for the quantitative determination of metal ions . It can be employed in analytical chemistry, environmental monitoring, and industrial processes such as metal extraction and purification.

Synthesis of Biologically Active Polymers

8-Hydroxyquinoline potassium sulphate serves as a key precursor for synthesizing polymers containing the 8-hydroxyquinoline moiety, which exhibit antimicrobial activity . These polymers are effective against both Gram-positive and Gram-negative bacteria, as well as fungi, offering applications in biomedical devices, antimicrobial coatings, and water treatment .

Application
Selection Property
Validation Focus
Aqueous antimicrobial research
Water solubility profile
Broad-spectrum microbial inhibition
Mycobacterial detection studies
Electron-accepting capability
Isobutyrate reaction specificity
Metal ion chelation analysis
Chelation affinity
Metal binding and removal efficiency
Antimicrobial polymer synthesis
8-Hydroxyquinoline moiety incorporation
Polymer antimicrobial activity

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